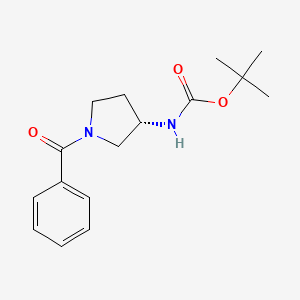

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate is a compound that has potential utility in various chemical applications. While the provided papers do not directly discuss this compound, they do provide insights into related carbamate compounds and their synthesis. For instance, the synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate is described, highlighting its potential as a chiral ligand and a modified backbone unit for peptide nucleic acids (PNAs) . Another related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, is mentioned as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, showcasing the relevance of such compounds in medicinal chemistry .

Synthesis Analysis

The synthesis of related carbamate compounds involves practical and scalable methods. For example, the synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate is achieved through aziridine opening and optical resolution, providing access to multigram quantities of both enantiomers . Similarly, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate is performed using a one-pot, two-step telescoped sequence that includes a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, yielding the product with high purity . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of carbamate compounds is crucial for their function and potential applications. The papers provided do not directly analyze the molecular structure of this compound, but they do suggest that the stereochemistry and the presence of tert-butyl groups are important for the activity and synthesis of related compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related carbamate compounds are indicative of the versatility of these molecules. The aziridine opening and optical resolution used in the synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate , as well as the cyclopropanation and amide formation steps in the synthesis of another carbamate , demonstrate the types of reactions that may be applicable to this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate compounds are not explicitly discussed in the provided papers. However, the high purity of the synthesized compounds suggests that they have well-defined physical and chemical properties that are suitable for their intended applications, such as in medicinal chemistry or as scaffolds for chiral ligands . The tert-butyl group is likely to impart steric bulk, which can influence the physical properties and reactivity of the carbamate.

科学的研究の応用

1. Synthesis and Scale-Up in Pharmaceutical Development

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate has been utilized in the process development and pilot-plant synthesis of pharmaceutical intermediates. Specifically, it has been involved in the scalable synthesis of an intermediate for a lymphocyte function-associated antigen 1 inhibitor. This process involves a one-pot, two-step sequence starting from readily available materials, demonstrating its importance in efficient and scalable pharmaceutical production (Li et al., 2012).

2. Chemical Reactions and Compound Synthesis

The compound has been a subject of study in various chemical reactions, including the synthesis of N-substituted pyrrolidin-3-ylmethanamine. This efficient seven-step process, starting from itaconic acid ester, highlights the compound's versatility in creating drug intermediates that are simple, cost-efficient, and environmentally friendly (Geng Min, 2010).

3. Biomedical Applications in Anticancer and Antimicrobial Agents

In the realm of biomedical research, derivatives of this compound have been explored for their potential in anticancer and antimicrobial applications. Particularly, complexes of 1-benzyl-3-tert-butylimidazol-2-ylidene with palladium, gold, and silver have shown significant promise. The palladium complexes displayed potent anticancer activity, while the gold and silver complexes exhibited antimicrobial properties, indicating the compound's potential as a basis for metallopharmaceutical agents (Ray et al., 2007).

4. Structural Characterization and Molecular Studies

The compound has also been a focus in structural characterization studies. For instance, using 2D heteronuclear NMR experiments, the structure of a tert-butyl derivative was characterized, contributing valuable information to the understanding of its molecular properties and potential applications in various fields (Aouine et al., 2016).

作用機序

Target of Action

A related compound, (s)-(-)-1-benzyl-3-pyrrolidinol, has been found to inhibit humanized rabbit cathepsin k . Cathepsin K is a protease involved in the degradation of proteins, including collagen, during bone resorption .

Mode of Action

It can be inferred that if this compound acts similarly to (s)-(-)-1-benzyl-3-pyrrolidinol, it may interact with its target protein, potentially inhibiting its function .

Biochemical Pathways

If it acts similarly to (S)-(-)-1-Benzyl-3-pyrrolidinol, it may affect pathways involving protein degradation, such as the breakdown of collagen in bone resorption .

Result of Action

If it acts similarly to (S)-(-)-1-Benzyl-3-pyrrolidinol, it may inhibit the function of its target protein, potentially affecting protein degradation processes .

将来の方向性

特性

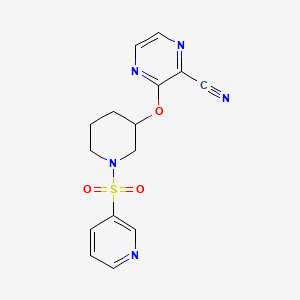

IUPAC Name |

tert-butyl N-[(3S)-1-benzoylpyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-10-18(11-13)14(19)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFJEFJDOLSCSH-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

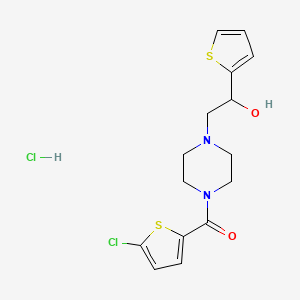

![2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B3007205.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3007209.png)

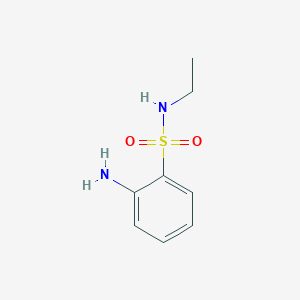

![8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3007212.png)

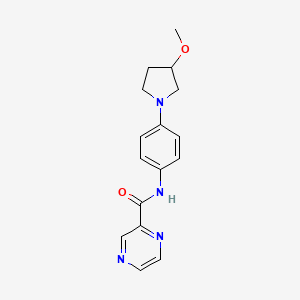

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3007214.png)

![N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B3007221.png)

![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide](/img/structure/B3007223.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B3007226.png)